molecular formula C20H14O B8650780 1-Naphthyl ether CAS No. 607-52-3

1-Naphthyl ether

Cat. No. B8650780
M. Wt: 270.3 g/mol
InChI Key: ARNKHYQYAZLEEP-UHFFFAOYSA-N
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Patent
US06673937B2

Procedure details

To a solution of compound 6 (4.72 g, 0.02 mol) and 7 (8.52 g, 0.03 mol) in degassed pyridine (150 mL) were added K2CO3 (2.76 g, 0.02 mol) and Cu20 (286 mg, 0.002 mol). This reaction mixture was heated at reflux for 12 hours under a nitrogen atmosphere. After addition of additional Cu2O (286 mg, 0.002 mol) to the solution, heating was continued for 12 h. Pyridine was removed under reduced pressure and the residue was redissolved in EtOAc (300 mL). It was washed with water (100 mL) and brine (100 mL), dried (Na2SO4), and concentrated in vacuo. Chromatography on SiO2 (hexanes/EtOAc, 2: 1) gave 6.14 g (78%) of compound 9 as an oil. This oil was treated with TsOH (100 mg) in a mixture of acetone/water (7: 1, 50 mL) for 7 hours at room temperature. The reaction mixture was concentrated in vacuo and the residue was diluted with EtOAc (300 mL), washed with water (2×100 mL) and brine (100 mL), dried (Na2SO4), and concentrated in vacuo. Chromatography on SiO2 (hexanes/EtOAc, 1: 1) gave 5.44 g (100%) of compound 10 as a colorless solid: Mp 152-153 ° C; IR(neat) 2952, 1696, 1581, 1484, 1387, 1272, 1245, 1183, 1095, 980, 838, 821, 759 cm−1; 1H NMR δ7.59 (dd, 1 H, J =8.2, 0.8 Hz), 7.45 (dd, 1 H, J =8.2, 1.0Hz), 7.37 (q, 2 H, J =7.9Hz), 6.87 (dd, 1 H, J =7.6, 0.8 Hz), 6.81 (dd, 1 H, J =7.6, 0.8 Hz), 6.72 (d, 1 H, J=8.9 Hz), 6.67 (d, 1 H, J =9.1 Hz), 3.84 (s, 3 H),3.74 (s, 3 H), 3.05 (t, 2 H, J=6.2 Hz), 2.67 (t, 2 H, J =6.3 Hz), 2.11 (p, 2 H, J =6.4 Hz); 13C NMR δ197.9, 156.2, 155.4, 152.7, 149.3, 137.6,136.4, 126.7, 126.4, 124.1, 123.1, 121.7, 120.7, 118.8, 115.9, 110.1, 106.1, 56.3, 56.0, 40.9, 24.1, 22.5; MS (EI) m/z (rel intensity) 348 (M+, 100), 319 (7), 305 (10), 291 (14), 261 (8), 218 (7), 189 (12), 174 (24), 158 (45), 127 (34), 115 (29), 101 (10), 77 (15), 63 (8); HRMS (EI) Calcd for C22H20O4 348.1361, found 348.1361.
Name
compound 6
Quantity
4.72 g
Type
reactant
Reaction Step One
Name
Quantity
8.52 g
Type
reactant
Reaction Step One
Name
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
Cu2O
Quantity
286 mg
Type
reactant
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:15]=[CH:14][C:13](OC)=[C:12]2[C:3]=1[CH2:4][CH2:5][CH2:6][C:7]12O[CH2:10][CH2:9][O:8]1.I[C:19]1[CH:20]=[CH:21][CH:22]=[C:23]2[C:28]=1C(OC)=C[CH:25]=[CH:24]2.C([O-])([O-])=O.[K+].[K+]>N1C=CC=CC=1>[C:9]1([O:8][C:7]2[C:12]3[C:3](=[CH:2][CH:15]=[CH:14][CH:13]=3)[CH:4]=[CH:5][CH:6]=2)[C:28]2[C:23](=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH:24]=[CH:25][CH:10]=1 |f:2.3.4|

Inputs

Step One
Name
compound 6
Quantity
4.72 g
Type
reactant
Smiles
OC1=C2CCCC3(OCCO3)C2=C(C=C1)OC
Name
Quantity
8.52 g
Type
reactant
Smiles
IC=1C=CC=C2C=CC=C(C12)OC
Name
Quantity
2.76 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Cu2O
Quantity
286 mg
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 hours under a nitrogen atmosphere
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
Pyridine was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was redissolved in EtOAc (300 mL)
WASH
Type
WASH
Details
It was washed with water (100 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)OC1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 6.14 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 113.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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